molecular formula C13H13N5O4 B13841461 M1G-DR-13C3

M1G-DR-13C3

Cat. No.: B13841461
M. Wt: 306.25 g/mol
InChI Key: QZDHOBJINVXQCJ-XPFACQFTSA-N
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Description

This compound is a significant marker in the study of lipid peroxidation and oxidative stress, as it is formed by the reaction of malondialdehyde with deoxyguanosine residues in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

M1G-DR-13C3 can be synthesized using enzymatic coupling methods. One approach involves coupling the nucleobase to deoxyribose mediated by the enzyme nucleoside 2′-deoxyribosyltransferase . This enzyme catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to another nucleoside base. Another method uses commercially available enzymes, purine nucleoside phosphorylase and thymidine phosphorylase, to achieve the coupling .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis due to its complex nature and specific requirements. The compound is synthesized in controlled environments to ensure high purity and stability.

Chemical Reactions Analysis

Types of Reactions

M1G-DR-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior and interactions in biological systems.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aldehyde reactive probes and various enzymes . The conditions for these reactions are carefully controlled to ensure the stability and integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include modified DNA adducts and other derivatives that are used in further studies to understand the compound’s role in oxidative stress and DNA damage .

Scientific Research Applications

M1G-DR-13C3 has a wide range of scientific research applications:

    Chemistry: It is used to study the mechanisms of lipid peroxidation and the formation of DNA adducts.

    Biology: The compound helps in understanding the molecular pathways involved in oxidative stress and DNA damage.

    Medicine: this compound is used in research to evaluate the genotoxicity of various chemicals and their potential carcinogenic effects.

    Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage.

Mechanism of Action

M1G-DR-13C3 exerts its effects by forming adducts with DNA, which can lead to mutations and genomic instability . The molecular targets include deoxyguanosine residues in DNA, and

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

306.25 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidino[1,2-a]purin-10-one

InChI

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1/i1+1,2+1,3+1

InChI Key

QZDHOBJINVXQCJ-XPFACQFTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=[13CH][13CH]=[13CH]N4C3=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O

Origin of Product

United States

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